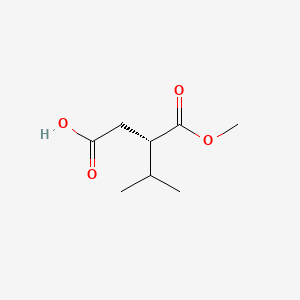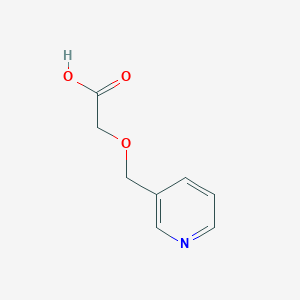
(1-Hydroxynaphthalen-2-yl)-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxynaphthalen-2-yl)-phenylmethanone: is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring substituted with a hydroxyl group at the first position and a phenylmethanone group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxynaphthalen-2-yl)-phenylmethanone typically involves the condensation of 1-hydroxy-2-acetylnaphthalene with benzaldehyde. This reaction is often catalyzed by acidic or basic conditions, such as using silica-phosphoric acid or sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and cleaner products.
化学反応の分析
Types of Reactions: (1-Hydroxynaphthalen-2-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 1-naphthoic acid or 1-naphthaldehyde.
Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagent used.
科学的研究の応用
Chemistry: (1-Hydroxynaphthalen-2-yl)-phenylmethanone is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown moderate activity against certain bacterial and fungal strains .
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential due to their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various applications .
作用機序
The mechanism of action of (1-Hydroxynaphthalen-2-yl)-phenylmethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response .
類似化合物との比較
- (E)-1-(1-Hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one
- (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 1-Hydroxy-2-naphthoic acid
Comparison: (1-Hydroxynaphthalen-2-yl)-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles. For example, the presence of the phenylmethanone group enhances its ability to interact with certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
21009-99-4 |
|---|---|
分子式 |
C17H12O2 |
分子量 |
248.27 g/mol |
IUPAC名 |
(1-hydroxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)19/h1-11,19H |
InChIキー |
TUJPRNXFVUWZAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)












